Thulium(III) chloride hydrate

Description

BenchChem offers high-quality Thulium(III) chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thulium(III) chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

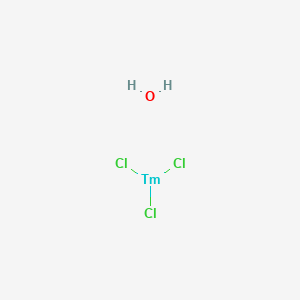

IUPAC Name |

trichlorothulium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tm](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-92-0 | |

| Record name | Thulium chloride (TmCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Physical and chemical properties of Thulium(III) chloride hydrate

An In-depth Technical Guide to the Physical and Chemical Properties of Thulium(III) Chloride Hydrate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and chemical properties of Thulium(III) chloride hydrate. The guide moves beyond a simple recitation of facts to provide a synthesized understanding of this compound's behavior, grounded in established experimental observations and chemical principles.

Core Introduction and Significance

Thulium(III) chloride, in its hydrated form (TmCl₃·xH₂O), is an inorganic salt of the lanthanide element thulium. While the anhydrous form exists, the hydrated species, typically Thulium(III) chloride hexahydrate, is the more commonly encountered and commercially available substance.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere to form this stable hydrate.[2] The presence of coordinated water molecules in its crystalline structure is not a passive feature; it fundamentally influences the compound's thermal stability, solubility, and reactivity. A precise understanding of these properties is critical for its application as a precursor in advanced materials synthesis, including phosphors, lasers, and semiconductors, and for its exploration in novel therapeutic and diagnostic agents.[3]

Physicochemical Characteristics

The utility of any chemical compound begins with a robust characterization of its fundamental physical and chemical properties. These data points form the basis for experimental design, process optimization, and safety protocols.

Physical Properties

Thulium(III) chloride hydrate typically presents as a light green or greenish-white crystalline solid.[1] This is in contrast to the anhydrous form, which is a yellow crystalline powder.[1][4] The compound is highly soluble in water and also dissolves in ethanol.[1][2] This excellent water solubility is a key property, making it a convenient source of thulium ions (Tm³⁺) for aqueous chemical reactions and for the preparation of various thulium-based materials.[5]

Table 1: Summary of Physical Properties for Thulium(III) Chloride and its Hydrate

| Property | Thulium(III) Chloride Hexahydrate | Anhydrous Thulium(III) Chloride |

| Molecular Formula | TmCl₃·6H₂O | TmCl₃[4] |

| Molecular Weight | 383.38 g/mol | 275.29 g/mol [1] |

| CAS Number | 1331-74-4 (for hexahydrate)[6] | 13537-18-3[1][7] |

| Appearance | Light green hygroscopic solid[1] | Yellow crystals[1][4] |

| Solubility in Water | Very soluble[1] | Reacts to form hydrate; very soluble[1] |

| Melting Point | Decomposes upon heating | 824 °C[1] |

| Boiling Point | Not applicable | 1490 °C[1] |

| Crystal Structure | Not specified in results | Monoclinic[1] |

Chemical Properties and Reactivity

The chemistry of Thulium(III) chloride hydrate is dominated by the stable +3 oxidation state of the thulium ion and the behavior of its coordinated water molecules.[8][9]

-

Thermal Decomposition: This is the most critical chemical property of the hydrate. Upon heating, the compound does not melt but undergoes a multi-stage decomposition process involving the loss of water of hydration. Studies on various rare earth chloride hydrates show that this dehydration begins at relatively low temperatures (65-95°C).[10] Critically, for heavier lanthanides like thulium, heating in air does not cleanly yield the anhydrous chloride. Instead, hydrolysis occurs, leading to the formation of thulium oxychloride (TmOCl) at higher temperatures.[10][11] This is a pivotal consideration for any application requiring the anhydrous form, as simple heating of the hydrate is insufficient and can lead to product contamination.

-

Reactivity: As a typical metal salt, Thulium(III) chloride reacts with strong bases to precipitate Thulium(III) hydroxide, which upon heating yields Thulium(III) oxide (Tm₂O₃).[1] The Tm³⁺ ion in solution acts as a Lewis acid. It serves as a versatile starting material for a wide range of thulium-containing materials.

Experimental Methodologies and Workflows

To harness the properties of Thulium(III) chloride hydrate effectively, specific experimental protocols are essential. The causality behind these steps is rooted in the compound's inherent characteristics.

Experimental Protocol: Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)

Objective: To quantitatively determine the water content and map the thermal decomposition pathway of Thulium(III) chloride hydrate.

Rationale: TGA is the definitive method for studying mass changes as a function of temperature. For a hydrate, this allows for precise measurement of water loss and identification of the temperature ranges for the formation of intermediates and final products like oxides or oxychlorides.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Thulium(III) chloride hydrate into a ceramic or platinum TGA pan. The hygroscopic nature of the sample necessitates minimal exposure to ambient atmosphere before analysis.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). This is crucial to prevent oxidative side reactions and to study the dehydration process in isolation from atmospheric water and oxygen.

-

Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program a linear heating ramp, typically 10°C/min, up to a final temperature of ~1000°C. A controlled heating rate ensures thermal equilibrium and allows for clear separation of decomposition steps.

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and subsequent decomposition. The stoichiometry of the hydrate (the 'x' in TmCl₃·xH₂O) can be calculated from the percentage mass loss in the initial steps.

Logical Workflow: TGA of TmCl₃·xH₂O ```dot graph TGA_Workflow { graph [splines=ortho, nodesep=0.5, rankdir=LR]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

Start [label="Weigh TmCl₃·xH₂O \n into TGA pan", shape=ellipse, fillcolor="#FBBC05"]; Setup [label="Load into furnace \n under inert gas (N₂)"]; Heat [label="Ramp temperature \n (e.g., 10°C/min)"]; Record [label="Record mass loss vs. \n temperature"]; Analyze [label="Analyze TGA curve for \n decomposition steps", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine hydration \n & decomposition pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Setup -> Heat -> Record -> Analyze -> End; }``` Caption: A streamlined workflow for the thermogravimetric analysis of Thulium(III) chloride hydrate.

Applications in Research and Development

Thulium(III) chloride hydrate's primary value lies in its role as a high-purity, water-soluble precursor for advanced materials.

Diagram: Role as a Synthesis Precursor

Sources

- 1. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 19423-86-0: thulium(iii) chloride hydrate | CymitQuimica [cymitquimica.com]

- 3. grokipedia.com [grokipedia.com]

- 4. wholesale Thulium(III) chloride hydrate Crystalline - FUNCMATER [funcmater.com]

- 5. americanelements.com [americanelements.com]

- 6. carlroth.com [carlroth.com]

- 7. Thulium trichloride | Cl3Tm | CID 61643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thulium: Properties and Applications [stanfordmaterials.com]

- 9. Thulium - Wikipedia [en.wikipedia.org]

- 10. Sci-Hub. The thermal decomposition of the heavier rare earth metal chloride hydrates / Journal of Inorganic and Nuclear Chemistry, 1959 [sci-hub.sg]

- 11. elar.urfu.ru [elar.urfu.ru]

Navigating the Frontier: A Technical Guide to the Solubility of Thulium(III) Chloride Hydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of Thulium in Organic Media

Thulium, a rare earth element, is increasingly finding applications in fields far beyond its traditional use in lasers and portable X-ray devices. In the realm of biomedical research and drug development, Thulium-based compounds are being explored for applications ranging from bio-imaging to novel therapeutic agents. The gateway to unlocking this potential often lies in the ability to dissolve and manipulate these compounds in non-aqueous environments. This guide provides a comprehensive overview of the solubility of Thulium(III) chloride hydrate (TmCl₃·xH₂O) in organic solvents, offering both theoretical insights and practical, field-tested methodologies for the modern researcher.

Physicochemical Landscape: Understanding the "Why" Behind Solubility

The solubility of an ionic compound like Thulium(III) chloride hydrate in an organic solvent is a complex interplay of factors. A fundamental understanding of these principles is crucial for predicting and manipulating solubility for specific applications.

Key Influencing Factors:

-

Solvent Polarity: As a general rule, "like dissolves like." Thulium(III) chloride is an ionic salt, making it inherently polar. Therefore, it will exhibit greater solubility in polar organic solvents capable of stabilizing the Tm³⁺ and Cl⁻ ions.[1] Protic polar solvents, such as alcohols, can further enhance solubility through hydrogen bonding with the hydrated water molecules and the chloride ions. Aprotic polar solvents, like acetone, can also be effective due to their dipole moments. In contrast, apolar solvents like hexane or toluene are generally poor solvents for ionic salts.[1]

-

The Role of Hydration: The "hydrate" in Thulium(III) chloride hydrate is not merely a passive component. The water molecules are coordinated to the thulium ion, significantly influencing its effective size, charge density, and interaction with the solvent.[2] In some cases, the anhydrous form of a salt can be less soluble in polar organic solvents than its hydrated counterpart because the coordinated water can facilitate interactions with the solvent. However, the dehydration of lanthanide chloride hydrates can be challenging, often leading to the formation of poorly soluble oxychlorides.[3]

-

Lattice Energy: The energy required to break apart the crystal lattice of the salt is a significant barrier to dissolution. Solvents that can effectively solvate the individual ions, releasing energy that compensates for the lattice energy, will be more successful in dissolving the salt.

-

Formation of Solvent Adducts: Lanthanide ions are known to form coordination complexes with solvent molecules, particularly with Lewis basic solvents like alcohols, ethers, and ketones.[4][5] This process of adduct formation can significantly enhance solubility by creating a more organophilic complex that is more compatible with the bulk solvent.

Solubility Profile of Thulium(III) Chloride Hydrate: A Qualitative and Quantitative Overview

Table 1: Qualitative and Reported Solubility of Thulium(III) Chloride Hydrate and Related Lanthanide Salts

| Solvent Class | Solvent Example | Reported Solubility of TmCl₃·xH₂O | General Solubility of Lanthanide Salts | Key Considerations |

| Polar Protic | Ethanol | Very Soluble[6][7] | Highly Soluble[1] | Hydrogen bonding plays a significant role. |

| Methanol | Likely Soluble | Highly Soluble[1] | Similar to ethanol, expected to be a good solvent. | |

| Polar Aprotic | Acetone | Likely Soluble (by analogy) | Variable | The ability to act as a Lewis base is important. |

| Acetonitrile | Partially Soluble to Insoluble[8] | Often requires specific adduct formation for good solubility.[8] | Can be a useful solvent for specific synthetic routes. | |

| Apolar | Hexane | Insoluble | Low Solubility[1] | Insufficient polarity to solvate the ions. |

| Toluene | Insoluble | Low Solubility[1] | Aromatic ring offers minimal interaction. |

Expert Insight: The statement that Thulium(III) chloride heptahydrate is "very soluble in ethanol" is a crucial starting point for many applications.[6][7] This suggests that short-chain alcohols are excellent candidates for creating stock solutions or for use as reaction media. For less polar environments, the in-situ formation of more organophilic thulium complexes may be a necessary strategy.

Experimental Protocol: A Self-Validating System for Solubility Determination

Given the scarcity of published quantitative data, the ability to accurately and reliably determine the solubility of Thulium(III) chloride hydrate in a specific solvent is a critical skill. The following protocol is designed to be a robust, self-validating system that can be adapted to a variety of laboratory settings.

Objective: To determine the saturation solubility of Thulium(III) chloride hydrate in a given organic solvent at a specific temperature.

Materials:

-

Thulium(III) chloride hydrate (specify purity and hydration state if known)

-

Organic solvent of interest (high purity, anhydrous grade if necessary)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Vials with airtight caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or a suitable alternative for Thulium quantification.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess of Thulium(III) chloride hydrate to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[9]

-

Equilibrate the vials in a temperature-controlled shaker at the desired temperature for a minimum of 24 hours. This allows the system to reach thermodynamic equilibrium.

-

Visually confirm that excess solid remains. If all the solid dissolves, add more and continue the equilibration.

-

-

Sample Clarification:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a micropipette. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the liquid.

-

For an extra level of certainty, pass the withdrawn supernatant through a syringe filter to remove any fine particulate matter.[10]

-

-

Gravimetric Analysis (for high solubility):

-

Accurately weigh an empty, dry vial.

-

Transfer a precise volume (e.g., 1.00 mL) of the clarified supernatant to the vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the salt.

-

Once the solvent is completely removed, reweigh the vial containing the dried Thulium(III) chloride hydrate.

-

The difference in weight corresponds to the mass of the salt dissolved in the known volume of the solvent.

-

-

Spectroscopic Quantification (for lower solubility or higher accuracy):

-

Prepare a series of calibration standards by dissolving known masses of Thulium(III) chloride hydrate in the solvent of interest.

-

Accurately dilute a known volume of the clarified supernatant. The dilution factor will depend on the expected solubility and the linear range of the analytical instrument.

-

Analyze the calibration standards and the diluted sample using ICP-MS or another appropriate elemental analysis technique.

-

Construct a calibration curve and determine the concentration of Thulium in the sample.

-

-

Data Expression:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Trustworthiness and Self-Validation:

-

Reproducibility: Perform the experiment in triplicate to ensure the reliability of the results.

-

Time to Equilibrium: To confirm that equilibrium has been reached, take measurements at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau.

-

Purity of Materials: The purity of both the salt and the solvent can significantly impact solubility. Always use high-purity reagents and report their specifications.

Visualizing the Solubility Landscape

The following diagram illustrates the key factors influencing the dissolution of Thulium(III) chloride hydrate in an organic solvent.

Caption: Factors influencing the dissolution of Thulium(III) chloride hydrate.

Conclusion: Empowering Future Discoveries

The solubility of Thulium(III) chloride hydrate in organic solvents is a critical parameter that underpins its use in a growing number of advanced applications. While a comprehensive database of quantitative solubility data remains to be fully developed, a strong foundational understanding of the physicochemical principles at play, combined with robust and reliable experimental protocols, empowers researchers to navigate this frontier. By carefully selecting solvents and, where necessary, accurately determining solubility in-house, the scientific community can continue to unlock the full potential of this versatile rare earth compound.

References

-

AMERICAN ELEMENTS®. Thulium Chloride Hydrate. [Link]

-

Wikipedia. Thulium(III) chloride. [Link]

-

FUNCMATER. Thulium(III) Chloride Hydrate (TmCl3•xH2O)-Crystalline. [Link]

-

Grokipedia. Thulium(III) chloride. [Link]

-

Pinto, M. L., et al. (2018). Lanthanide-Based Organic Salts: Synthesis, Characterization, and Cytotoxicity Studies. Molecules, 23(8), 1999. [Link]

- Krasovskiy, A., et al. (2009). Solutions of anhydrous lanthanide salts and its preparation.

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Missouri–St. Louis. Experiment 4: Solubility of a Salt. [Link]

-

Sode, O., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035-5046. [Link]

-

Evans, W. J., et al. (2012). Early Lanthanide(III) Acetonitrile-Solvento Adducts with Iodide and Non-Coordinating Anions. Inorganic Chemistry, 51(21), 11736-11743. [Link]

-

Reddit. Lanthanide Chlorides. [Link]

-

Rard, J. A., & Miller, D. G. (1981). Isopiestic determination of the activity coefficients of some aqueous rare earth electrolyte solutions at 25°C. 5. DyCl3, HoCl3, and LuCl3. Journal of Chemical & Engineering Data, 26(1), 33-38. [Link]

-

Spedding, F. H., & Rard, J. A. (1974). Electrical conductances of some aqueous rare earth electrolyte solutions at 25.degree. C. I. The rare earth chlorides. The Journal of Physical Chemistry, 78(14), 1435-1440. [Link]

Sources

- 1. Lanthanide-Based Organic Salts: Synthesis, Characterization, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. reddit.com [reddit.com]

- 4. US20090326235A1 - Solutions of anhydrous lanthanide salts and its preparation - Google Patents [patents.google.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. wholesale Thulium(III) chloride hydrate Crystalline - FUNCMATER [funcmater.com]

- 8. osti.gov [osti.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. webs.anokaramsey.edu [webs.anokaramsey.edu]

A Comprehensive Technical Guide to Thulium(III) Chloride Hydrate as a Precursor for Advanced Nanostructures

This guide provides an in-depth exploration of thulium(III) chloride hydrate as a critical precursor in the synthesis of sophisticated nanostructures. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of the synthesis and application of thulium-based nanomaterials.

Introduction: The Significance of Thulium-Based Nanostructures

Thulium, a rare-earth element, is at the forefront of nanomaterial innovation due to the unique properties arising from its 4f electron configuration. Thulium-doped and thulium-based nanostructures are pivotal in a variety of advanced applications, including bioimaging, cancer therapy, and optical amplification. Thulium(III) chloride hydrate (TmCl₃·xH₂O) emerges as a premier precursor for these materials due to its excellent solubility in water and ethanol, making it highly adaptable for a range of synthesis techniques. Its consistent quality and reactivity are fundamental to achieving reproducible and well-defined nanostructures.

Physicochemical Properties of Thulium(III) Chloride Hydrate

The efficacy of thulium(III) chloride hydrate as a precursor is rooted in its distinct chemical and physical properties. It typically appears as a light green to yellowish crystalline solid that is hygroscopic, readily absorbing moisture from the air. This high solubility is a key advantage in wet-chemical synthesis routes.

| Property | Value | Source |

| Chemical Formula | TmCl₃·xH₂O | |

| Molar Mass (anhydrous) | 275.292 g/mol | |

| Appearance | Light green/yellowish crystalline solid | |

| Solubility | Highly soluble in water and ethanol | |

| Crystal Structure (anhydrous) | Monoclinic |

Understanding these properties is crucial for controlling reaction kinetics and the ultimate morphology of the synthesized nanostructures. For instance, the hydrated form's solubility dictates the choice of solvent and the concentration of the precursor solution, which in turn influences nucleation and growth rates.

Synthesis Methodologies for Thulium-Based Nanostructures

The selection of a synthesis method is a critical determinant of the final nanostructure's size, shape, and crystallinity. Thulium(III) chloride hydrate's versatility allows its use in several key techniques.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for producing crystalline nanoparticles from aqueous solutions under high temperature and pressure. This technique offers excellent control over particle morphology and size distribution. For example, it has been successfully used to synthesize rod-like lanthanide oxychloride nanoparticles and β-NaYF₄:Ln³⁺ nanoparticles using rare-earth chlorides as precursors.

Experimental Protocol: Hydrothermal Synthesis of Thulium-Doped Nanoparticles

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of thulium(III) chloride hydrate and other metal chlorides (e.g., YCl₃, YbCl₃) in deionized water. A chelating agent, such as citric acid, may be added to control the growth of the nanocrystals.

-

Addition of Fluoride Source: Slowly add a solution of a fluoride salt (e.g., NaF) to the precursor solution under vigorous stirring.

-

pH Adjustment: Adjust the pH of the solution, as it significantly influences the final particle morphology.

-

Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 140-200°C) for several hours.

-

Product Recovery: After cooling to room temperature, the product is collected by centrifugation, washed multiple times with deionized water and ethanol, and dried.

The choice of a chelating agent like citric acid is crucial as it modulates the availability of lanthanide ions, thereby directing the crystal growth and preventing agglomeration.

Caption: Workflow for sol-gel synthesis of thulium-doped alumina nanoparticles.

Co-precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of the desired cations from a solution by adding a precipitating agent. This technique is often used to produce precursors for thulium oxide nanoparticles.

Experimental Protocol: Co-precipitation Synthesis of Thulium Oxide Nanoparticle Precursors

-

Precursor Solution: Prepare an aqueous solution of thulium(III) chloride hydrate.

-

Precipitation: Add a precipitating agent, such as ammonium hydrogen carbonate or sodium hydroxide, dropwise to the thulium solution under constant stirring. This results in the formation of a thulium salt precipitate (e.g., thulium carbonate or hydroxide).

-

Washing and Drying: The precipitate is collected, washed thoroughly to remove impurities, and then dried.

-

Calcination: The dried precursor is calcined at a high temperature to yield thulium oxide (Tm₂O₃) nanoparticles.

The choice of precipitating agent and the reaction temperature are critical parameters that influence the morphology of the final oxide nanoparticles.

Characterization of Thulium-Based Nanostructures

A comprehensive characterization of the synthesized nanostructures is essential to validate their properties and suitability for specific applications.

| Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and crystallite size. |

| Transmission Electron Microscopy (TEM) | Particle size, shape, and morphology. |

| Scanning Electron Microscopy (SEM) | Surface morphology and particle size distribution. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and purity. |

| Photoluminescence (PL) Spectroscopy | Optical properties, including emission and excitation spectra. |

Applications of Thulium-Based Nanostructures

The unique properties of thulium-based nanostructures have led to their application in several high-impact fields.

-

Bioimaging and Theranostics: Thulium-doped upconversion nanoparticles (UCNPs) are particularly valuable in bioimaging due to their ability to convert near-infrared (NIR) light to visible or ultraviolet light, which allows for deep tissue imaging with reduced autofluorescence. These nanoparticles can also be functionalized for targeted drug delivery, creating theranostic platforms for simultaneous diagnosis and therapy.

-

Cancer Therapy: Thulium oxide nanoparticles have shown potential as radiosensitizers in cancer radiotherapy, enhancing the dose delivered to tumor cells.

-

Optical Amplifiers and Lasers: Thulium-doped materials are used in optical fibers for telecommunications and in high-powered lasers due to their efficient emission in the short-wave infrared region.

-

Catalysis: The high surface area and unique electronic properties of thulium-based nanostructures make them effective catalysts in various chemical reactions.

A Technical Guide to the Hygroscopic Nature of Thulium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thulium(III) chloride hydrate (TmCl₃·xH₂O) is a rare earth salt with growing importance in fields ranging from materials science to medicine.[1][2] Its utility as a precursor for thulium-doped materials, lasers, and phosphors is well-documented.[2][3] However, its pronounced hygroscopic nature presents significant, often underestimated, challenges in research and manufacturing environments. This guide provides an in-depth examination of the physicochemical principles governing the hygroscopicity of Thulium(III) chloride hydrate, offers validated protocols for its characterization and handling, and discusses the critical implications of moisture uptake on experimental integrity and product stability.

Introduction: The Challenge of Water in High-Purity Systems

Thulium(III) chloride is an inorganic salt that readily absorbs moisture from the atmosphere to form a hydrated crystalline solid, typically appearing as a light green to yellowish powder.[4][5] While the anhydrous form is a yellow powder, the hydrated form, most commonly the hexahydrate (TmCl₃·6H₂O), is what is typically supplied and used in laboratory settings.[2][5] This inherent affinity for water, known as hygroscopicity, is a double-edged sword. The water of hydration is integral to its crystalline structure, yet uncontrolled absorption of atmospheric moisture can lead to significant experimental and quality control issues.

The consequences of ignoring the hygroscopic nature of this compound include:

-

Inaccurate Stoichiometry: Undocumented water absorption leads to incorrect mass measurements, affecting molar calculations, solution concentrations, and reaction yields.

-

Altered Physicochemical Properties: Moisture content can influence solubility, thermal stability, and crystal structure.

-

Degradation and Hydrolysis: At elevated temperatures, excess adsorbed water can promote hydrolysis, leading to the formation of thulium oxychloride (TmOCl), an unwanted and often inert byproduct.[6]

-

Physical Handling Difficulties: Severe moisture uptake can cause the powder to cake or deliquesce into a semi-fluid state, making it difficult to handle and dispense accurately.[7]

This guide serves as a comprehensive resource for professionals who require precise and reproducible results when working with Thulium(III) chloride hydrate.

Physicochemical Properties and Material Characteristics

Understanding the fundamental properties of Thulium(III) chloride hydrate is essential for controlling its behavior.

| Property | Value/Description | Source(s) |

| Chemical Formula | Anhydrous: TmCl₃Hydrate: TmCl₃·xH₂O (commonly hexahydrate) | [2][8] |

| Molar Mass | Anhydrous: 275.29 g/mol Hexahydrate: 383.38 g/mol | [5][9] |

| Appearance | Anhydrous: Yellow crystalsHexahydrate: Light green hygroscopic solid | [5] |

| Solubility | Very soluble in water and ethanol. | [5] |

| Crystal Structure | Monoclinic (anhydrous form) | [5] |

| Stability | Stable under normal ambient conditions. Sensitive to humidity. | [10] |

The hygroscopic behavior is driven by the strong affinity of the small, highly charged Thulium(III) ion for water molecules, which act as ligands, forming a stable hydration sphere around the cation.[11]

Quantifying Hygroscopicity: Experimental Protocols

Accurate determination of water content is the cornerstone of managing hygroscopic materials. Two primary techniques are recommended for Thulium(III) chloride hydrate: Thermogravimetric Analysis (TGA) and Karl Fischer (KF) Titration.

Protocol: Water Content Determination by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for observing dehydration steps and identifying the presence of both surface-adsorbed and crystalline water.

Principle of Causality: By heating the sample under a controlled atmosphere, we can induce the sequential loss of water molecules. The mass loss at specific temperature ranges corresponds to the amount of water driven off, allowing for quantification. The choice of a slow heating rate is critical to resolve distinct dehydration events, while the inert gas flow prevents oxidative side reactions.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Use a clean, tared platinum or alumina crucible.

-

Sample Preparation: In a low-humidity environment (e.g., a glovebox or dry-air enclosure), accurately weigh 5-10 mg of Thulium(III) chloride hydrate into the crucible.

-

Analysis Parameters:

-

Atmosphere: Dry Nitrogen or Argon at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot mass loss (%) versus temperature (°C).

-

Identify the distinct mass loss steps. For many rare earth chloride hydrates, dehydration occurs in multiple stages.[6][12]

-

Calculate the percentage of water corresponding to each step. Note that at higher temperatures (>300 °C), hydrolysis can occur, evidenced by the evolution of HCl gas, which would also contribute to mass loss.[6]

-

Protocol: Precise Water Determination by Karl Fischer (KF) Titration

KF titration is the gold-standard for water determination due to its high accuracy, precision, and specificity to water.[13]

Principle of Causality: The method is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[14] For solid hydrates that are soluble, direct titration is effective. The coulometric method is preferred for samples with very low water content, while the volumetric method is suitable for higher water content.[15]

Step-by-Step Methodology (Volumetric Method):

-

System Preparation:

-

Ensure the KF titrator is clean, dry, and equipped with fresh, standardized KF reagent (e.g., Aquagent®).

-

The titration vessel must be sealed from atmospheric moisture. Run a pre-titration to neutralize any residual water in the solvent.[13]

-

-

Sample Preparation:

-

Working quickly in a low-humidity environment, accurately weigh a sample of Thulium(III) chloride hydrate sufficient to consume a reasonable volume of titrant.

-

Immediately transfer the sample to the titration vessel.

-

-

Titration:

-

Start the titration. The instrument will automatically add titrant until the endpoint is reached, where all water has been consumed.

-

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known concentration.

-

System Validation: Periodically run a certified water standard to verify the accuracy of the titrator and reagent.

Handling and Storage: A Self-Validating Workflow

The primary goal when handling Thulium(III) chloride hydrate is to minimize its exposure to atmospheric moisture. The following workflow is designed to be self-validating by incorporating checkpoints to ensure material integrity.

Caption: Workflow for handling hygroscopic Thulium(III) chloride hydrate.

Best Practices for Storage and Handling:

-

Primary Storage: The ideal storage environment is a glovebox with a continuously purged inert atmosphere (Argon or Nitrogen) and a relative humidity (RH) monitor.[16]

-

Secondary Storage: If a glovebox is unavailable, store the material in a tightly sealed container inside a desiccator containing a high-capacity desiccant like phosphorus pentoxide or fresh molecular sieves.

-

Weighing: All weighing operations must be performed in a controlled environment. If a glovebox is not available, work quickly and use a container with a small opening to minimize exposure.[17] Pre-weighing material into single-use vials under inert conditions is a highly effective strategy.[16]

-

Solution Stability: Once dissolved, aqueous solutions of Thulium(III) chloride are generally stable.[18] However, the initial weighing is the most critical step for ensuring accurate solution concentration.

Implications in Research and Drug Development

The applications of thulium compounds are specialized and often demand high precision.

-

Laser Materials and Dopants: When used as a precursor for thulium-doped materials like YAG crystals for lasers, the exact concentration of the thulium dopant is critical to achieving the desired optical properties.[1][3] Inaccurate weighing due to moisture absorption can lead to off-spec material with poor performance.

-

Catalysis: In catalytic applications, the hydration state of a metal salt can influence its activity and selectivity. Undocumented water can act as a poison or an unintended co-catalyst, leading to irreproducible results.

-

Drug Development & Bio-imaging: While less common, lanthanide complexes are explored for medical applications. In any pharmaceutical context, precise quantification and control over all components, including water, is a regulatory and safety imperative. The stability and stoichiometry of any active pharmaceutical ingredient (API) or intermediate must be rigorously controlled.

By implementing the stringent handling and analytical protocols outlined in this guide, researchers and developers can mitigate the risks associated with the hygroscopic nature of Thulium(III) chloride hydrate, ensuring the validity, reproducibility, and success of their work.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Thulium(III) chloride hexahydrate. Retrieved February 1, 2026, from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved February 1, 2026, from [Link]

-

FUNCMATER. (n.d.). Thulium(III) Chloride Hydrate (TmCl3•xH2O)-Crystalline. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). US1907076A - Hygroscopic salts and their preparation.

-

Grokipedia. (n.d.). Thulium(III) chloride. Retrieved February 1, 2026, from [Link]

-

HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 1, 2026, from [Link]

-

MDPI. (2023, October 7). Exploring Volatile Precursors: Synthesis, Characterization and Thermal Properties of Thulium Fluoroacetylacetonate Complexes. Retrieved February 1, 2026, from [Link]

-

METTLER TOLEDO. (n.d.). Determining Water Content of Metal Powder with Coulometric Karl Fischer Titration. Retrieved February 1, 2026, from [Link]

-

PubMed. (2010, December 2). Hydration of lanthanide chloride salts: a quantum chemical and classical molecular dynamics simulation study. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2016, January 1). The Stability of Metal Halide Complexes in Aqueous Solution. V. The Chloride and Bromide Complexes of Thallium(III). Retrieved February 1, 2026, from [Link]

-

ResearchGate. (2024, March 6). A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. Retrieved February 1, 2026, from [Link]

-

ResearchGate. (n.d.). Dehydration study of hydrated lanthanum chloride LaCl3·7H2O. Retrieved February 1, 2026, from [Link]

-

Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 1, 2026, from [Link]

-

Wikipedia. (n.d.). Thulium(III) chloride. Retrieved February 1, 2026, from [Link]

Sources

- 1. Thulium: Properties and Applications [stanfordmaterials.com]

- 2. grokipedia.com [grokipedia.com]

- 3. azom.com [azom.com]

- 4. CAS 19423-86-0: thulium(iii) chloride hydrate | CymitQuimica [cymitquimica.com]

- 5. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. US1907076A - Hygroscopic salts and their preparation - Google Patents [patents.google.com]

- 8. biosynth.com [biosynth.com]

- 9. americanelements.com [americanelements.com]

- 10. carlroth.com [carlroth.com]

- 11. discoveryalert.com.au [discoveryalert.com.au]

- 12. researchgate.net [researchgate.net]

- 13. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. Karl Fischer water content titration - Scharlab [scharlab.com]

- 16. hepatochem.com [hepatochem.com]

- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]

An In-Depth Technical Guide to the Commercial Grades and Purity of Thulium(III) Chloride Hydrate

Introduction: Understanding the Foundation

Thulium(III) chloride hydrate (TmCl₃·xH₂O) is a water-soluble, crystalline rare-earth salt that serves as a critical precursor and functional material in a multitude of advanced applications. As with any high-performance material, the ultimate success of the end-application—be it in academic research, materials science, or pharmaceutical development—is fundamentally tethered to the quality and purity of the starting materials. This guide provides an in-depth analysis of the commercial landscape of Thulium(III) chloride hydrate, focusing on the nuances of purity grades, the causal relationship between purity and application-specific performance, and the self-validating protocols required to ensure material integrity.

Part 1: Deconstructing Commercial Grades and Specifications

Thulium(III) chloride hydrate is commercially available in a spectrum of purity grades, typically ranging from 99% (2N) to as high as 99.9999% (6N). Understanding the nomenclature and the fine print of a Certificate of Analysis (CoA) is the first critical step in material selection.

Purity Metrics Explained:

-

Metals Basis Purity: This is the most common metric, indicating the purity of the compound with respect to metallic impurities. For example, a 99.9% (3N) trace metals basis purity means that the total concentration of contaminating metals is less than or equal to 0.1%.

-

Rare Earth Oxide (REO) Basis: Purity is sometimes expressed relative to other rare earth elements, which are the most common and difficult-to-separate impurities. A 99.99% (REO) purity indicates that other rare earth oxides constitute no more than 0.01% of the total rare earth content.

The choice between these grades is dictated by the tolerance of the specific application to impurities. While a 3N purity may suffice for general lab synthesis, applications in photonics or drug development demand 4N, 5N, or even 6N purity to eliminate interference and ensure reproducibility.

Table 1: Common Commercial Grades of Thulium(III) Chloride Hydrate

| Purity Grade | Purity Percentage | Typical Form | Common Applications | Key Consideration |

| Technical Grade | 99% - 99.5% | Powder/Crystals | General chemical synthesis, educational purposes | Presence of significant non-rare earth and other rare earth impurities. |

| High Purity | 99.9% (3N) | Powder/Crystals | Phosphor and ceramic precursors, standard research | Balance between cost and performance for non-critical applications. |

| Ultra-High Purity | 99.99% (4N) | Powder/Crystals | Fiber optic dopants, specialty lasers, nanostructure synthesis | Minimizes optical and electronic interference from trace element impurities. |

| Specialty Grade | 99.999%+ (5N-6N) | Crystalline Powder | Semiconductor research, pharmaceutical precursors, quantum dots | Extremely low levels of all impurities, crucial for applications with high sensitivity. |

Common Impurities and Their Provenance: The primary impurities in Thulium(III) chloride are typically other adjacent lanthanide elements (such as Erbium and Ytterbium) due to their similar chemical properties, which makes their separation challenging. Non-rare earth metallic impurities (e.g., Fe, Ca, Mg, Al) can also be introduced during the mining, extraction, and chlorination processes.

Part 2: The Causality of Purity in High-Stakes Applications

The transition from a research curiosity to a component in a life-saving drug or a high-performance laser is entirely dependent on the rigorous control of material purity. The "why" behind this stringency is rooted in the direct impact of impurities on functionality and safety.

For Researchers and Materials Scientists:

In applications such as laser crystals and fiber amplifiers, trace impurities of other rare earths can introduce parasitic absorption or emission bands, quenching the desired fluorescence of Thulium and reducing device efficiency. When used as a precursor for nanostructures or catalysts, metallic impurities can alter the crystal growth, morphology, and ultimate catalytic activity of the final product. The goal is not just to create a material, but to create one with predictable and reproducible properties—a goal undermined by inconsistent purity.

For Drug Development Professionals:

In the pharmaceutical arena, the principles of Current Good Manufacturing Practice (cGMP) govern all starting materials.[1][2][3][4] The rationale is uncompromising: patient safety. When Thulium(III) chloride hydrate is used, for instance, as a precursor for a novel imaging agent or a component in a nanomedicine drug delivery system, the stakes are elevated.[5][6][7]

-

Toxicological Impact: Trace heavy metal impurities (e.g., Pb, As, Cd, Hg) are potent toxins. Their presence, even at parts-per-million (ppm) levels, can render a potential therapeutic unsafe for clinical use. Other rare-earth impurities, while less acutely toxic, can still have unforeseen biological effects and interfere with the intended mechanism of action.[8][9][10][11]

-

Pharmacokinetic Interference: Impurities can alter the stability, solubility, and bioavailability of the final drug product, leading to inconsistent dosing and reduced efficacy.[12]

-

Regulatory Scrutiny: Regulatory bodies like the FDA and EMA mandate exhaustive characterization of all components of a drug product.[13] The presence of uncharacterized impurities can lead to significant delays or outright rejection of a new drug application.

Therefore, for any application in drug development, starting with the highest purity grade available (typically ≥99.999%) is not a matter of preference but a foundational requirement of quality by design.

Part 3: The Self-Validating System: Purity Verification

Trust in a supplier's CoA is essential, but for critical applications, it must be verified. Establishing an in-house, self-validating system for quality control ensures that the material meets the stringent requirements of the intended application.

Key Analytical Techniques:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace and ultra-trace metallic impurities.[14] Its high sensitivity allows for the detection of contaminants down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it indispensable for qualifying high-purity grades.[14][15]

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is robust and excellent for determining the concentration of major and minor elements, including other rare-earth impurities.[16]

-

X-Ray Diffraction (XRD): Confirms the crystalline phase and structure of the material, ensuring it is the correct hydrated form of Thulium(III) chloride.

-

Thermogravimetric Analysis (TGA): Determines the water of hydration content (the 'x' in TmCl₃·xH₂O), which is critical for accurate stoichiometric calculations in subsequent reactions.

Diagram 1: Quality Control Workflow for Incoming Thulium(III) Chloride Hydrate

Caption: Workflow for incoming material validation.

Experimental Protocol 1: Sample Preparation and Analysis by ICP-MS

This protocol outlines the necessary steps to prepare Thulium(III) chloride hydrate for trace metal analysis, a critical component of a self-validating quality system.

Objective: To accurately quantify trace and ultra-trace metallic impurities.

Materials:

-

Thulium(III) chloride hydrate sample

-

High-purity nitric acid (e.g., TraceMetal™ Grade)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Class A volumetric flasks and pipettes

-

Certified multi-element standard solution for calibration

Methodology:

-

Sample Weighing: In a controlled environment (e.g., a glove box for anhydrous material), accurately weigh approximately 100 mg of the Thulium(III) chloride hydrate sample into a clean, acid-leached digestion vessel.

-

Acid Digestion:

-

Causality: The solid salt must be dissolved into a liquid matrix suitable for introduction into the ICP-MS. High-purity acid is used to prevent the introduction of external contaminants that would invalidate the results.[17][18]

-

Add 5 mL of high-purity nitric acid to the vessel.

-

Gently swirl to dissolve the sample. Mild heating on a hot plate (e.g., 80°C) may be applied to facilitate dissolution.

-

-

Dilution:

-

Causality: The concentrated sample must be diluted to fall within the linear dynamic range of the instrument's detector and to minimize matrix effects.

-

Quantitatively transfer the dissolved sample to a 100 mL Class A volumetric flask.

-

Dilute to the mark with 18.2 MΩ·cm DI water. This results in a final acid concentration of 5% HNO₃.

-

-

Instrument Calibration: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 100 ppb) from a certified stock solution, ensuring they are matrix-matched with 5% HNO₃.

-

Analysis: Analyze the prepared sample solution using a calibrated ICP-MS instrument. Run a blank (5% HNO₃) and a quality control standard with each batch to ensure accuracy.

-

Data Interpretation: Quantify the concentration of impurity elements against the calibration curve and compare the results to the supplier's CoA and the application's required specifications.

Part 4: Laboratory-Scale Purification

In instances where a required purity grade is unavailable or when absolute certainty is needed, a laboratory-scale purification may be necessary. Solvent extraction is a widely used industrial method for separating rare earths that can be adapted for laboratory use.[19]

Diagram 2: Laboratory-Scale Purification Workflow

Caption: Workflow for solvent extraction-based purification.

Experimental Protocol 2: Purification via Precipitation

This protocol provides a more accessible method than solvent extraction for removing many non-rare earth impurities.

Objective: To increase the purity of a technical-grade Thulium(III) chloride hydrate by removing impurities that have different hydroxide solubilities.

Principle of Causality: This method leverages the fact that the hydroxides of many common metallic impurities (like Fe³⁺) precipitate at a lower pH than Thulium hydroxide. By carefully controlling the pH, these impurities can be selectively removed.

Methodology:

-

Dissolution: Dissolve the starting material in DI water to create a concentrated solution (e.g., 1 M).

-

Initial pH Adjustment: Slowly add a dilute ammonium hydroxide solution dropwise while vigorously stirring and monitoring the pH with a calibrated meter.

-

Selective Precipitation: Adjust the pH to approximately 6.0-6.5. A precipitate, primarily consisting of iron(III) hydroxide and other metal hydroxides, will form.

-

Causality: Thulium(III) hydroxide begins to precipitate at a higher pH (typically >7). Holding the pH in this intermediate range allows for the selective removal of more acidic metal ion contaminants.

-

-

Filtration: Filter the solution to remove the precipitated impurities.

-

Thulium Hydroxide Precipitation: To the clear filtrate, continue adding ammonium hydroxide to raise the pH to ~8-9. A gelatinous precipitate of Thulium(III) hydroxide (Tm(OH)₃) will form.

-

Washing: Collect the Tm(OH)₃ precipitate by filtration and wash it thoroughly with DI water to remove any soluble salts.

-

Re-dissolution and Crystallization:

-

Causality: The purified hydroxide is converted back to the chloride salt.

-

Carefully re-dissolve the washed precipitate in a stoichiometric amount of concentrated hydrochloric acid.

-

Gently heat the resulting solution to concentrate it, then allow it to cool slowly to crystallize the purified Thulium(III) chloride hydrate.

-

-

Drying and Validation: Dry the crystals in a desiccator and perform a final purity analysis via ICP-MS to validate the success of the purification.

Conclusion

The selection of Thulium(III) chloride hydrate is a decision with significant consequences for research and development outcomes. A thorough understanding of commercial grades, the causal link between purity and performance, and the implementation of self-validating analytical protocols are not merely best practices; they are essential pillars of scientific integrity and technological innovation. For professionals in drug development, these considerations are magnified, forming the bedrock of safety, efficacy, and regulatory compliance. By treating material selection and validation with the rigor they deserve, we build quality into our processes from the very first step.

References

-

Analytik Jena. (n.d.). Analysis of Rare Earth Elements by ICP-OES and ICP-MS − Potentials and Limitations. Retrieved from [Link]

-

Gilleland, G., Drvodelic, N., Hasty, E., & Harris, M. (2022). Analysis of Rare Earth Elements in Base Metal Ores by ICP-OES. Agilent Technologies, Inc. Retrieved from [Link]

-

Wang, W., Yang, Y., Wang, D., & Huang, L. (2024). Toxic Effects of Rare Earth Elements on Human Health: A Review. PMC - PubMed Central. Retrieved from [Link]

-

Ribeiro, M. A., Sarkis, J. E. S., & Enzweiler, J. (2020). Sample Preparation for Determination of Rare Earth Elements in Geological Samples by ICP-MS: A Critical Review. ResearchGate. Retrieved from [Link]

-

Balaram, V. (2022). Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. ResearchGate. Retrieved from [Link]

-

Balaram, V. (2019). Methodologies and developments in the analysis of REEs. White Rose Research Online. Retrieved from [Link]

-

Zuma, S., Mthombeni, L. Q., & Ndlovu, S. (2022). Rare Earth Elements Determination by Inductively Coupled Plasma Mass Spectrometry after Alkaline Fusion Preparation. MDPI. Retrieved from [Link]

-

Bhatt, C. R., Jain, J. C., Goueguel, C. L., McIntyre, D. L., & Singh, J. P. (n.d.). Determination of Rare Earth Elements in Geological Samples by Laser-Induced Breakdown Spectroscopy (LIBS). OSTI.gov. Retrieved from [Link]

-

Zhu, Y., Zhang, S., & Kawabata, T. (2022). Determination of Rare Earth Elements by Inductively Coupled Plasma–Tandem Quadrupole Mass Spectrometry With Nitrous Oxide as the Reaction Gas. PMC - NIH. Retrieved from [Link]

-

Pagano, G., Guida, M., Tommasi, F., & Oral, R. (2022). Toxicity of rare earth elements: An overview on human health impact. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Current Good Manufacturing Practice (CGMP) Regulations. FDA. Retrieved from [Link]

-

Balaram, V. (2022). Emerging Analytical Techniques for Rare Earth Element Study: Basic Principles and Cutting-Edge Developments. MDPI. Retrieved from [Link]

-

Egbuna, C., et al. (2024). Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine. PMC. Retrieved from [Link]

-

Choi, Y. H., & Han, H. K. (2017). Nanomedicines: current status and future perspectives in aspect of drug delivery and pharmacokinetics. ResearchGate. Retrieved from [Link]

-

IntuitionLabs. (2026). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. Retrieved from [Link]

-

Pagano, G., et al. (2022). Toxicity of rare earth elements: An overview on human health impact. Frontiers. Retrieved from [Link]

-

University of Groningen. (n.d.). Targeted Drug Delivery with Nanomedicine. UMCG - Research. Retrieved from [Link]

-

European Medicines Agency. (2006). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Retrieved from [Link]

-

MB Therapeutics. (n.d.). Good Manufacturing Practices in the pharmaceutical industry. Retrieved from [Link]

-

Wang, W., et al. (2025). Adverse effects and underlying mechanism of rare earth elements. ResearchGate. Retrieved from [Link]

-

Breukelman, M. D., et al. (2024). Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions. MDPI. Retrieved from [Link]

-

Patra, J. K., et al. (2018). A review of drug delivery systems based on nanotechnology and green chemistry. NIH. Retrieved from [Link]

-

World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Health products policy and standards. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. mb-therapeutics.com [mb-therapeutics.com]

- 4. Health products policy and standards [who.int]

- 5. Nanomaterials in Drug Delivery: Strengths and Opportunities in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umcgresearch.org [umcgresearch.org]

- 7. A review of drug delivery systems based on nanotechnology and green chemistry: green nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxic Effects of Rare Earth Elements on Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Toxicity of rare earth elements: An overview on human health impact [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ema.europa.eu [ema.europa.eu]

- 14. analytik-jena.ru [analytik-jena.ru]

- 15. Determination of Rare Earth Elements by Inductively Coupled Plasma–Tandem Quadrupole Mass Spectrometry With Nitrous Oxide as the Reaction Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Kinetics of Heavy Rare Earth Element Extraction from Phosphoric Acid Solutions | MDPI [mdpi.com]

A Technical Guide to the Thermal Decomposition of Thulium(III) Chloride Hydrate

Executive Summary

The thermal treatment of hydrated rare-earth chlorides is a fundamental process in materials science, critical for the synthesis of high-purity anhydrous halides and oxides. However, the pathway is frequently misunderstood. For heavier lanthanides like thulium, the high charge density of the Tm³⁺ ion complicates what might appear to be a simple dehydration. This guide elucidates the multi-stage thermal decomposition of Thulium(III) chloride hydrate (TmCl₃·6H₂O), a process dominated by hydrolysis rather than simple water loss. Direct heating in a non-reactive atmosphere does not yield anhydrous Thulium(III) chloride. Instead, it proceeds through distinct dehydration and dehydrochlorination steps to form an intermediate oxychloride species and, ultimately, stable Thulium(III) oxychloride (TmOCl). Understanding this pathway is paramount for researchers and drug development professionals who rely on high-purity thulium compounds for applications ranging from photocatalysis to bio-imaging.

Introduction: The Challenge of Lanthanide Dehydration

Thulium and its compounds are integral to a variety of advanced applications, including laser technology, high-temperature superconductors, and as anti-counterfeiting phosphors in currency.[1][2] The synthesis of these materials often begins with precursor salts like Thulium(III) chloride, which is typically available in its hydrated form, Thulium(III) Chloride Hexahydrate (TmCl₃·6H₂O).[3] While seemingly straightforward, the removal of the water of hydration via thermal treatment is a complex process.

The primary challenge stems from the high charge density of the small Thulium(III) ion. This strong positive charge polarizes the coordinated water molecules, increasing the acidity of their protons. At elevated temperatures, this polarization facilitates an intramolecular reaction where a proton is transferred to a chloride ion, leading to the evolution of hydrogen chloride (HCl) gas and the formation of a stable metal oxychloride (TmOCl).[4][5] This hydrolytic pathway prevents the formation of pure, anhydrous TmCl₃, which is often the desired precursor for molten salt electrolysis or other non-aqueous syntheses.[6] This guide provides a detailed examination of this decomposition mechanism, the experimental techniques used for its characterization, and the implications for material synthesis.

The Thermal Decomposition Pathway: A Step-by-Step Analysis

The thermal decomposition of TmCl₃·6H₂O, when analyzed via thermogravimetry, does not show a clean, single-step loss of water to form anhydrous TmCl₃. Instead, it follows a distinct, multi-stage process involving both dehydration and hydrolysis.

Stage I: Initial Dehydration

The process begins with the loss of loosely bound water of hydration. For heavier rare earth chloride hexahydrates, this initial mass loss is observed in the temperature range of 65°C to 95°C.[4][5] In this stage, the primary species evolved is water vapor (H₂O).

Reaction: TmCl₃·6H₂O(s) → TmCl₃·xH₂O(s) + (6-x)H₂O(g)

The process is not discrete, and as the temperature increases, the subsequent stages begin to overlap, making the isolation of specific lower hydrates challenging.

Stage II: Concurrent Dehydration and Hydrolysis - Formation of an Intermediate

As the temperature rises into the 200°C to 265°C range, the hydrolysis reaction becomes significant.[4][5] The coordinated water molecules react with the chloride ions, leading to the evolution of both H₂O and HCl gas. Studies on heavier lanthanide chlorides have identified the formation of a stable intermediate corresponding to the composition MOCl·2MCl₃ (in this case, TmOCl·2TmCl₃).[4][5] This indicates that the formation of the oxychloride has begun, but a complete conversion has not yet occurred. The inability to form a stable anhydrous chloride is a characteristic feature of the heavier lanthanides due to the increasing basicity of the metal ions.[4]

Stage III: Formation of Thulium(III) Oxychloride (TmOCl)

Upon further heating, the intermediate species decomposes completely to form the final, thermally stable product under these conditions: Thulium(III) oxychloride (TmOCl). This transformation typically occurs in the temperature range of 360°C to 425°C.[4][5] The overall reaction from the starting hydrate to the final oxychloride can be summarized as:

Reaction: TmCl₃·6H₂O(s) → TmOCl(s) + 2HCl(g) + 5H₂O(g)

The resulting TmOCl is a stable compound that crystallizes in an orthorhombic space group.[7][8] At much higher temperatures (well above 600-700°C), further decomposition to Thulium(III) oxide (Tm₂O₃) can occur, particularly in the presence of oxygen.

Below is a diagram illustrating the logical progression of this decomposition pathway.

Caption: Logical flow of the thermal decomposition of TmCl₃·6H₂O.

Experimental Characterization: A Self-Validating Protocol

To accurately probe this complex decomposition, a robust analytical methodology is required. Thermogravimetric Analysis (TGA) coupled with Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) provides a self-validating system. TGA measures the mass change as a function of temperature, while MS simultaneously identifies the chemical nature of the evolved gaseous species.

Detailed Experimental Protocol: TGA-MS Analysis

-

Sample Preparation:

-

Carefully weigh 5-10 mg of Thulium(III) chloride hydrate powder into a clean alumina or platinum crucible.

-

Causality: A small sample mass minimizes thermal gradients and mass transfer limitations, ensuring the measured kinetics are representative of the chemical reaction, not physical artifacts.[9]

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the TGA furnace and MS interface with a high-purity inert gas (e.g., Argon or Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Causality: A consistent inert atmosphere is critical. The presence of oxygen or ambient moisture can alter the decomposition pathway and final products.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 700°C at a linear heating rate of 10 K/min.

-

Causality: A controlled heating rate of 10 K/min is a standard practice that balances analytical speed with the resolution of distinct thermal events.[10] Slower rates can offer better separation of overlapping steps if needed.

-

-

Mass Spectrometer Configuration:

-

Set the MS to scan a mass-to-charge (m/z) range of 10-100 amu.

-

Specifically monitor the ion currents for H₂O (m/z 18) and HCl (m/z 36, 38 for isotopic pattern).

-

Causality: Monitoring specific ion currents provides unambiguous identification of the evolved gases, directly correlating mass loss events from the TGA with specific chemical reactions (dehydration vs. dehydrochlorination).

-

-

Data Analysis:

-

Plot the TGA (mass vs. temperature) and Derivative Thermogravimetry (DTG) curves. The DTG peaks indicate the temperatures of maximum decomposition rates.

-

Correlate the DTG peaks with the corresponding ion current signals from the MS to assign the evolved species to each mass loss step.

-

Caption: Experimental workflow for TGA-MS characterization.

Data Interpretation and Key Parameters

The combined TGA-MS data provides a comprehensive picture of the decomposition process. The results can be summarized to provide clear, actionable insights.

Table 1: Summary of Thermal Decomposition Events for TmCl₃·6H₂O

| Stage | Temperature Range (°C) | Theoretical Mass Loss (%)* | Evolved Species (MS Signal) | Solid-State Product |

| I | 65 - 200 | Variable | H₂O (m/z 18) | TmCl₃·xH₂O |

| II | 200 - 265 | Corresponds to intermediate | H₂O (m/z 18), HCl (m/z 36) | TmOCl·2TmCl₃[4][5] |

| III | 360 - 425 | ~44.8% (Total) | H₂O (m/z 18), HCl (m/z 36) | TmOCl |

*Theoretical mass loss is calculated based on the stoichiometry of the complete conversion from TmCl₃·6H₂O to the specified product.

Applications of Decomposition Products

The primary solid-state product of this thermal decomposition, Thulium(III) oxychloride (TmOCl), is a material of interest in its own right. However, if the ultimate goal is the synthesis of Thulium(III) oxide (Tm₂O₃), further calcination of TmOCl at higher temperatures (>800°C) in an oxygen-containing atmosphere is required.

Thulium(III) oxide is a highly valuable material with numerous applications:

-

High-Temperature Ceramics: Its high melting point (2341°C) and thermal stability make it suitable for use in specialty ceramics and refractory components.[11][12]

-

Catalysis: Tm₂O₃ serves as an efficient catalyst in organic synthesis and petrochemical processes.[11][13]

-

Optoelectronics: It is used in the manufacturing of specialty glasses, lasers, and optical fibers.[11][14]

Conclusion

The thermal decomposition of Thulium(III) chloride hydrate is not a simple dehydration but a complex, multi-stage process involving significant hydrolysis. The key takeaway for researchers is that direct heating of the hydrate in an inert atmosphere will not produce anhydrous Thulium(III) chloride. Instead, the process reliably yields Thulium(III) oxychloride (TmOCl) as the stable end-product within a typical 360-425°C range.[4][5] For applications requiring anhydrous TmCl₃, alternative non-thermal dehydration methods, such as reaction with thionyl chloride or ammonium chloride, are necessary.[15][16] A thorough understanding of this decomposition pathway, validated by robust analytical techniques like TGA-MS, is essential for the precise synthesis and control of thulium-based materials for advanced scientific and industrial applications.

References

-

Wendlandt, W. W. (1959). The thermal decomposition of the heavier rare earth metal chloride hydrates. Journal of Inorganic and Nuclear Chemistry, 9(2), 136–139. [Link]

-

Wikipedia. (n.d.). Thulium(III) chloride. Retrieved from [Link]

-

Wendlandt, W. W. (1959). The thermal decomposition of the heavier rare earth metal chloride hydrates. U.S. Atomic Energy Commission, Office of Technical Information.[Link]

-

Murthy, J.K., et al. (2013). Determination of thermodynamic stability of lanthanum chloride hydrates (LaCl3·xH2O) by dynamic transpiration method. Journal of Halide Chemistry.[Link]

-

Ashcroft, S.J., & Mortimer, C.T. (1968). The thermal decomposition of lanthanide(III) chloride hydrates. Journal of the Less Common Metals, 14(4), 403-406. [Link]

-

American Elements. (n.d.). Thulium Chloride. Retrieved from [Link]

-

Wendlandt, W. W. (1957). The thermal decomposition of yttrium, scandium, and some rare-earth chloride hydrates. Journal of Inorganic and Nuclear Chemistry, 5(1-2), 118-122. [Link]

-

Barshchevsky, V., et al. (2024). A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. Kondensirovannye sredy i mezhfaznye granitsy= Condensed Matter and Interphases, 26(1), 10-23. [Link]

- U.S. Patent No. 4,402,932. (1983).

-

Hartman, M., Trnka, O., & Šolcová, O. (2005). Thermal Decomposition of Aluminum Chloride Hexahydrate. Industrial & Engineering Chemistry Research, 44(17), 6591-6598. [Link]

-

Stanford Materials. (n.d.). Thulium Oxide: Properties and Applications of This Rare Earth Compound. Retrieved from [Link]

-

Wang, Y., et al. (2021). Thermodynamics of the decomposition of aluminum chloride hexahydrate to prepare alumina. Journal of Materials Research and Technology, 15, 455-465. [Link]

-

Materials Project. (n.d.). TmClO (mp-754113). Retrieved from [Link]

-

Uemura, S., et al. (1971). Thallium (III) Chloride Catalyzed Hydrolysis of Trichloromethyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 49(2), 97-101. [Link]

-

Materials Project. (2020). Materials Data on TmClO by Materials Project (Dataset). U.S. Department of Energy, Office of Scientific and Technical Information.[Link]

-

AEM REE. (2025). The Essential Uses of Thulium: Revolutionizing Industries and Science. Retrieved from [Link]

-

American Elements. (n.d.). Thulium Chloride, Anhydrous. Retrieved from [Link]

-

Gabcova, J., et al. (2009). Dehydration study of hydrated lanthanum chloride LaCl3·7H2O. Journal of Thermal Analysis and Calorimetry, 95(3), 859-863. [Link]

-

Nockemann, P., et al. (2006). Facile Synthesis of Anhydrous Rare‐Earth Trichlorides from their Oxides in Chloridoaluminate Ionic Liquids. Chemistry–A European Journal, 12(21), 5644-5650. [Link]

-

Khasanshin, I. V., et al. (2001). Thulium Trichloride: Thermochemistry of Molecular and Ionic Associates. High Temperature, 39, 233-243. [Link]

-

Wikipedia. (n.d.). Thulium. Retrieved from [Link]

-

Grokipedia. (n.d.). Thulium(III) chloride. Retrieved from [Link]

-

Ereztech. (n.d.). Thulium Chloride. Retrieved from [Link]

-

Christensen, M. K. (2022). Electroanalytical Measurements of Lanthanum (III) Chloride in Molten Calcium Chloride and Molten Calcium Chloride and Lithium Chloride. BYU ScholarsArchive.[Link]

-

Wikipedia. (n.d.). Thulium(III) oxide. Retrieved from [Link]

-

FUNCMATER. (2022). Thulium oxide: what is it? how does it work?. Retrieved from [Link]

- Chinese Patent No. CN103708518B. (2016).

-

Feckl, J. M., et al. (2023). Exploring Volatile Precursors: Synthesis, Characterization and Thermal Properties of Thulium Fluoroacetylacetonate Complexes. Inorganics, 11(10), 406. [Link]

-

Stanford Materials. (n.d.). Thulium: Properties and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE THERMAL DECOMPOSITION OF YTTRIUM, SCANDIUM, AND SOME RARE-EARTH CHLORIDE HYDRATES. Retrieved from [Link]

Sources

- 1. Thulium - Wikipedia [en.wikipedia.org]

- 2. Thulium: Properties and Applications [stanfordmaterials.com]

- 3. americanelements.com [americanelements.com]

- 4. Sci-Hub. The thermal decomposition of the heavier rare earth metal chloride hydrates / Journal of Inorganic and Nuclear Chemistry, 1959 [sci-hub.st]

- 5. THE THERMAL DECOMPOSITION OF THE HEAVIER RARE EARTH METAL CHLORIDE HYDRATES (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Materials Data on TmClO by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. halide-crylink.com [halide-crylink.com]

- 11. Thulium Oxide: Properties and Applications of This Rare Earth Compound [stanfordmaterials.com]

- 12. Thulium(III) oxide - Wikipedia [en.wikipedia.org]

- 13. aemree.com [aemree.com]

- 14. Thulium oxide: what is it? how does it work? - FUNCMATER [funcmater.com]

- 15. Thulium(III) chloride - Wikipedia [en.wikipedia.org]

- 16. CN103708518B - Anhydrous aluminum chloride preparation method - Google Patents [patents.google.com]

Thulium(III) Chloride Hydrate: A Critical Precursor for Next-Generation Bioimaging and Photonic Therapeutics

Executive Summary

Thulium(III) chloride hydrate (CAS 19423-86-0) stands as a pivotal lanthanide precursor in the synthesis of advanced photonic materials and theranostic agents.[1] While rarely used as a standalone small-molecule therapeutic, its role is foundational in the development of Upconversion Nanoparticles (UCNPs) for deep-tissue bioimaging and PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) contrast agents for MRI.

This technical guide analyzes the physicochemical profile of

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Thulium(III) chloride hydrate is a hygroscopic, light-green crystalline solid.[2][3] In aqueous solution, it dissociates into

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Thulium(III) chloride hydrate |

| CAS Number | 19423-86-0 |

| Formula | |

| Molecular Weight | 275.29 g/mol (anhydrous basis); ~383.38 g/mol (hexahydrate) |

| Appearance | Light green, hygroscopic crystals |

| Solubility | Highly soluble in water, ethanol; insoluble in diethyl ether |

| Coordination Geometry | Tricapped trigonal prismatic (in hydrated solid state) |

| Electronic Configuration |

Mechanistic Applications in Drug Development[9]

Upconversion Nanoparticles (UCNPs) for Bioimaging

The primary utility of Thulium(III) chloride in modern drug development is as the dopant source for UCNPs (e.g.,

-

Mechanism: The Ytterbium (

) acts as a "sensitizer," absorbing NIR photons and transferring energy to the Thulium ( -

Theranostic Value: The emitted UV light can locally activate photo-caged drugs or trigger Photodynamic Therapy (PDT) agents deep within tissue, minimizing systemic toxicity.

MRI Contrast (PARACEST Agents)

While Gadolinium (

Visualization: Energy Transfer & Synthesis Logic

Diagram 1: Mechanism of Photon Upconversion (Yb-Tm System)

This diagram illustrates the energy transfer process that makes Tm-doped materials valuable for deep-tissue imaging.

Caption: Schematic of Energy Transfer Upconversion (ETU) where sensitized Yb ions pump Tm ions to higher energy states, resulting in blue/UV emission.

Experimental Protocol: Synthesis of Tm-Doped UCNPs